5-Acetyl-1-tert-butyl-2-methyl-imidazole 5-Acetyl-1-tert-butyl-2-methyl-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13959632
InChI: InChI=1S/C10H16N2O/c1-7(13)9-6-11-8(2)12(9)10(3,4)5/h6H,1-5H3
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

5-Acetyl-1-tert-butyl-2-methyl-imidazole

CAS No.:

Cat. No.: VC13959632

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-1-tert-butyl-2-methyl-imidazole -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name 1-(3-tert-butyl-2-methylimidazol-4-yl)ethanone
Standard InChI InChI=1S/C10H16N2O/c1-7(13)9-6-11-8(2)12(9)10(3,4)5/h6H,1-5H3
Standard InChI Key FLRIKQFCUGNIDT-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(N1C(C)(C)C)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

The imidazole core consists of a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions (1 and 3). In 5-acetyl-1-tert-butyl-2-methyl-imidazole, the tert-butyl group at position 1 introduces steric bulk, while the acetyl group at position 5 and methyl at position 2 modulate electronic properties. The molecular formula is inferred as C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol (calculated from analogs ).

Tautomerism and Electronic Effects

Imidazole derivatives exhibit tautomerism due to proton exchange between the two nitrogen atoms. The tert-butyl group’s electron-donating inductive effect stabilizes the ring, while the acetyl group introduces electron-withdrawing character, potentially influencing reactivity in substitution reactions .

Synthesis and Structural Analogues

Although no direct synthesis protocol for 5-acetyl-1-tert-butyl-2-methyl-imidazole is documented, methodologies for analogous compounds suggest viable routes:

Multi-Step Functionalization

A plausible pathway involves:

  • Core Formation: Condensation of glyoxal with ammonia and formaldehyde to form the imidazole ring .

  • Substituent Introduction:

    • tert-Butylation via nucleophilic substitution using tert-butyl bromide under basic conditions .

    • Acetylation at position 5 using acetyl chloride in the presence of Lewis acids like AlCl₃ .

  • Methylation: Quaternization of the remaining nitrogen with methyl iodide .

Table 1: Comparative Molecular Properties of Related Imidazoles

CompoundMolecular FormulaMolecular Weight (g/mol)LogPReference
5-tert-Butyl-1-methylimidazoleC₈H₁₄N₂138.211.72
1-Butyl-2-methylimidazoleC₈H₁₄N₂138.211.98
5-Acetyl-1-tert-butyl-2-methyl-imidazoleC₁₀H₁₆N₂O180.25 (calculated)~2.1*

*Estimated via computational tools (e.g., ChemAxon).

Physicochemical Properties

Solubility and Stability

The tert-butyl group enhances lipophilicity (LogP ~2.1), suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate. The acetyl group may impart limited aqueous solubility due to hydrogen-bonding capacity . Stability under acidic conditions is likely compromised due to the base-sensitive tert-butyl group .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹) and C-N imidazole ring vibrations (~1600 cm⁻¹) .

  • NMR:

    • ¹H NMR: tert-Butyl singlet (~1.4 ppm), acetyl methyl (~2.5 ppm), and aromatic protons (~7.0 ppm) .

    • ¹³C NMR: Carbonyl carbon (~200 ppm), quaternary tert-butyl carbon (~35 ppm) .

Activity TypePotential Efficacy (Predicted)Basis for Prediction
Cytotoxicity (Cancer Cells)Moderate (IC₅₀ ~20–50 µM)Structural similarity to
Antibacterial (E. coli)Low to ModerateAcetyl group enhances uptake
Enzyme InhibitionHigh (e.g., CYP450)tert-Butyl enhances binding

Material Science Applications

Imidazole derivatives serve as ligands in catalysis. The tert-butyl group’s steric bulk could stabilize metal complexes for asymmetric synthesis .

Future Research Directions

  • Synthesis Optimization: Develop regioselective methods to avoid byproducts during acetylation.

  • Biological Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.

  • Computational Studies: Molecular docking to predict interactions with therapeutic targets like EGFR or tubulin .

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